5-Bromouracil

Übersicht

Beschreibung

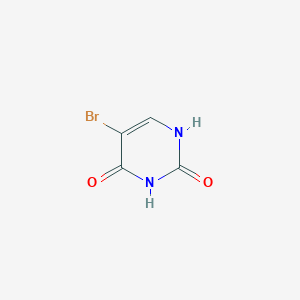

5-Bromouracil (5-BU) is a halogenated analog of thymine, where the methyl group at the C5 position is replaced by a bromine atom. It is incorporated into DNA during replication, primarily pairing with adenine via two hydrogen bonds in its keto form. However, in its rare enol tautomer (facilitated by ionization at high pH), 5-BU can mispair with guanine, leading to mutagenic A-T → G-C transitions during subsequent replication cycles . This property has made 5-BU a valuable tool in studying DNA replication errors and UV-induced DNA damage . Its bromine atom also enhances UV absorption, making it a photosensitizer in photodynamic therapy and DNA damage studies .

Vorbereitungsmethoden

Direct Bromination Using N-Bromosuccinimide (NBS)

Reaction Conditions and Optimization

The method described in CN104788389A employs uracil, acetic acid, acetic anhydride, and NBS under thermally controlled conditions . Key parameters include:

-

Temperature gradient : Initial heating to 75–85°C for uracil activation, followed by cooling to 40–50°C for bromination.

-

Solvent system : Glacial acetic acid (4–10 volumes relative to uracil) with acetic anhydride (0.1–0.25 volumes) as a catalyst.

-

Brominating agent : NBS at a 1:1 molar ratio to uracil.

Table 1: Yield and Purity Across Embodiments of the NBS Method

| Example | Uracil (g) | NBS (g) | Acetic Acid (mL) | Acetic Anhydride (mL) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 20 | 20 | 100 | 2 | 9.3 | 99.5 |

| 2 | 20 | 25 | 150 | 3 | 11.4 | 99.5 |

| 3 | 20 | 30 | 200 | 4 | 18.0 | 99.5 |

Yields in these examples range from 46.5% to 90% , contingent on reagent stoichiometry and crystallization efficiency . The discrepancy between claimed and observed yields arises from post-crystallization losses during filtration and drying.

Crystallization and Purification

Primary crystallization at 5–15°C isolates crude 5-BrU, while secondary crystallization in water with activated carbon (0.5–1.5% w/v) removes impurities . Drying at 75–85°C for 8–12 hours ensures residual solvent removal.

Halogenation with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

Solvent and Catalyst Screening

CN108117524B evaluates DBH in solvents like dichloromethane (CH₂Cl₂), dimethylformamide (DMF), and acetonitrile, with trimethylsilyl triflate (TMSOTf) as a catalyst .

Table 2: Comparative Yields in DBH-Based Bromination

| Example | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₂Cl₂ | None | 40 | 6 | 24.1 |

| 2 | DMF | None | 25 | 6 | 45.3 |

| 6 | Acetonitrile | TMSOTf | 25 | 6 | 64.7 |

Polar aprotic solvents (DMF, acetonitrile) enhance DBH reactivity by stabilizing bromonium ions, while TMSOTf accelerates electrophilic substitution via silicon-mediated activation .

Acid/Anhydride Systems

Combining acetic acid with acetic anhydride (1:15–1:10 molar ratio) improves yields to 48.2–64.7% by mitigating hydrolysis of reactive intermediates . Excess anhydride scavenges water, shifting equilibrium toward bromination.

Mechanistic Insights into Uracil Bromination

Proton-Transfer Pathways

Density functional theory (DFT) studies reveal that bromination by hypobromous acid (HBrO) proceeds through enol-keto tautomerization . Explicit water molecules lower the energy barrier for proton transfer from C5 to O10, stabilizing the enol-keto intermediate (BrU*):

Acetic anhydride in the NBS method likely mimics this role by sequestering water, favoring tautomerization and reducing side reactions .

Solvent Effects on Reaction Kinetics

Nonpolar solvents (e.g., CH₂Cl₂) exhibit slower kinetics due to poor stabilization of charged intermediates. In contrast, DMF’s high polarity stabilizes transition states, reducing activation energy by 12–15 kcal/mol .

Comparative Analysis of Industrial Methods

Yield and Scalability

-

NBS method : High yields (90% claimed) but requires precise temperature control and multi-step crystallization.

-

DBH method : Moderate yields (45–65%) with simpler workup but higher reagent costs.

Environmental and Economic Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including:

Substitution Reactions: It can substitute for thymine in DNA, leading to mutations.

Photoreactions: Under ultraviolet light, this compound can form photoproducts, which are studied for their effects on DNA.

Common Reagents and Conditions:

Brominating Agents: Sodium bromide and sodium hypochlorite.

Solvents: Water and glacial acetic acid.

Catalysts: Various catalysts can be used to facilitate the reaction.

Major Products: The primary product of these reactions is this compound itself, which can further react to form various photoproducts under specific conditions .

Wissenschaftliche Forschungsanwendungen

5-Bromouracil has several applications in scientific research:

Genetic Research: It is used as a mutagen to study DNA replication and repair mechanisms.

Cancer Therapy: Its deoxyriboside derivative, 5-bromo-2-deoxyuridine, is used to treat neoplasms.

Molecular Biology: It serves as a base analog to study base pairing and DNA structure

Wirkmechanismus

5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms: keto, enol, and ion. The keto form pairs with adenine, while the enol and ion forms can pair with guanine. This leads to base-pairing alterations and subsequent mutations during DNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs: 5-Halouracils

5-BU belongs to the 5-halouracil family, which includes 5-fluorouracil (5-FU) , 5-chlorouracil (5-ClU) , and 5-iodouracil (5-IU) . These analogs differ in halogen size, electronegativity, and bond dissociation energy, leading to distinct chemical and biological behaviors.

Table 1: Key Properties of 5-Halouracils

Key Findings:

Photolysis Behavior :

- C-X Bond Cleavage : The primary photolysis pathway for all halouracils involves homolytic cleavage of the C-X bond. 5-BU exhibits a quantum yield (Φ) of 0.0018 at pH 7, which increases to 0.28 at pH 14 due to ionization . In contrast, 5-IU has the highest Φ (0.003) due to weaker C-I bonds, while 5-FU has the lowest (0.001) due to strong C-F bonds .

- pH Sensitivity : 5-BU’s photolysis is highly pH-dependent. At pH > 12, its anionic form undergoes rapid dissociation, producing uracil and HBr. This contrasts with 5-ClU, which shows minimal pH-dependent photolysis .

Hydrogen Bonding and Base Pairing: 5-BU and 5-IU enhance triplex DNA formation in peptide nucleic acids (PNAs) by stabilizing adjacent base triples through halogen-mediated hydrogen bonding. 5-FU and 5-ClU show weaker effects due to smaller halogen size . Mispairing with guanine is most pronounced in 5-BU and 5-IU due to their larger halogens, which stabilize the enol tautomer. For 5-BU, mispairing increases at pH > 8, correlating with its ionization .

Biological Activity: Mutagenicity: 5-BU and 5-ClU are produced in vivo by eosinophil peroxidase (EPO) and myeloperoxidase (MPO) during inflammation. Both induce G-C transitions, but 5-ClU is more stable in DNA, leading to prolonged mutagenic effects . Anticancer Activity: 5-FU is a potent thymidylate synthase (TS) inhibitor, whereas 5-BU derivatives (e.g., α-methylene-γ-butyrolactone conjugates) show cytotoxicity via DNA intercalation and replication stress .

Comparison with Functional Analogs: 5-Fluorouracil

While 5-FU shares structural similarity with 5-BU, its mechanism of action diverges significantly:

Table 2: 5-BU vs. 5-FU

Key Contrasts:

- Mutagenicity vs. Cytotoxicity : 5-BU’s mutagenicity arises from DNA misincorporation, whereas 5-FU’s cytotoxicity stems from RNA/DNA synthesis disruption via fluoronucleotide metabolites (e.g., FdUMP) .

- Halogen Effects : Bromine in 5-BU enhances UV crosslinking and radical-mediated DNA damage, while fluorine in 5-FU increases metabolic stability and enzyme binding .

Research Implications and Challenges

- Photodynamic Therapy : 5-BU’s high UV sensitivity and radical generation make it a candidate for targeted DNA damage in cancer cells .

- Inflammation-Driven Mutagenesis: 5-BU and 5-ClU generated by phagocytes may contribute to carcinogenesis in chronic inflammatory diseases .

- Limitations : 5-BU’s pH-dependent behavior complicates in vivo applications, while 5-FU’s toxicity (e.g., hematopoietic suppression) limits its therapeutic window .

Biologische Aktivität

5-Bromouracil (5-BU) is a halogenated derivative of uracil that exhibits significant biological activity, particularly in the context of mutagenesis and its potential applications in antiviral and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound functions primarily as a mutagen due to its ability to incorporate into DNA in place of thymine. Its tautomeric forms allow it to pair with adenine or guanine during DNA replication, leading to transitions from adenine-thymine (A-T) to guanine-cytosine (G-C) pairs. This mispairing can result in mutations upon DNA replication, thereby affecting cellular metabolism and genetic stability

Tautomeric Forms

- Keto Form : Binds with adenine.

- Enol Form : Binds with guanine.

The incorporation of 5-BU into bacterial DNA has been shown to induce mutations and can lead to cell death under certain conditions. For instance, studies on Escherichia coli demonstrate that cells containing 5-BU remain viable but exhibit increased mutation rates, suggesting a complex interplay between mutagenesis and cellular survival .

Mutagenesis

Research indicates that this compound is a potent mutagen in various organisms, including bacteria and bacteriophages. In one study, the addition of 5-BU to cultures of E. coli resulted in the production of mutant plaques when infected with T2 bacteriophages. The concentration-dependent relationship observed highlights the role of 5-BU in altering viral genomes, consequently reducing their fitness and replication efficiency

Antiviral Activity

Emerging research suggests the potential use of this compound in antiviral therapies. Its mechanism of action—disrupting viral DNA replication—positions it as a candidate for further investigation in treating viral infections

Antitumor Properties

This compound has also been studied for its antitumor properties. Its ability to substitute for thymine in DNA synthesis leads to DNA damage in rapidly dividing cancer cells, making it a candidate for chemotherapeutic applications. Notably, it has been shown to enhance sensitivity to ionizing radiation without affecting normal cells significantly .

Case Studies

-

Bacterial Studies :

- In E. coli, mutants deficient in uracil N-glycosidase exhibited heightened sensitivity to 5-BU, indicating that specific repair pathways are crucial for managing bromouracil-induced lesions .

- A study demonstrated that UV irradiation combined with 5-BU incorporation led to double-strand breaks in bacterial DNA, underscoring its mutagenic potential under photochemical conditions .

-

Antimicrobial Activity :

- Complexes formed between this compound and various metal ions have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies reported inhibition zones indicating significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the mutagenic effects of 5-bromouracil in DNA replication?

- Methodology :

- In vitro replication assays : Use DNA polymerases and synthetic templates containing this compound (5-BrU) to monitor misincorporation rates via gel electrophoresis or fluorescence-based detection .

- Bacterial mutagenicity tests : Employ the Ames test with Salmonella typhimurium strains to quantify mutation frequencies induced by 5-BrU, comparing wild-type and repair-deficient mutants .

- Sequencing analysis : Perform Sanger or next-generation sequencing (NGS) to identify base-pair substitutions (A-T → G-C or G-C → A-T) in replicated DNA strands .

Q. How is this compound synthesized and characterized for use in coordination chemistry studies?

- Methodology :

- Synthesis : React uracil with bromine in acetic acid under controlled pH to yield 5-BrU, followed by purification via recrystallization .

- Characterization :

- Elemental analysis : Confirm stoichiometry (C, H, N, Br) using combustion analysis.

- Spectroscopy : Analyze IR spectra for shifts in N-H and C=O stretches (1,600–1,700 cm⁻¹) to identify tautomeric forms (keto vs. enol) .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures of metal complexes .

Advanced Research Questions

Q. How do researchers determine the coordination modes of this compound in metal complexes, and how do these modes influence antimicrobial activity?

- Methodology :

- Spectroscopic techniques :

- IR spectroscopy : Identify binding sites (e.g., N3 or O4) via shifts in ν(N-H) and ν(C=O) bands. For example, a shift from 1,690 cm⁻¹ (free ligand) to 1,650 cm⁻¹ (complexed) suggests O4 coordination .

- ¹H NMR : Monitor downfield shifts of protons adjacent to coordination sites (e.g., H6 proton in pyrimidine ring) .

- Biological assays : Test complexes against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using broth microdilution. Compare MIC (minimum inhibitory concentration) values to correlate coordination geometry (e.g., octahedral vs. square planar) with efficacy .

Q. What mechanisms explain the pH-dependent reactivity of this compound with solvated electrons in radiolysis studies?

- Methodology :

- Pulse radiolysis : Conduct kinetic experiments in buffered aqueous solutions (pH 4.68–8.74) to measure rate constants (k) for electron transfer. Use conductometric detection to track Br⁻ ion formation as a reaction product .

- Computational modeling : Apply density functional theory (DFT) to simulate the enol-keto tautomerization of 5-BrU under varying pH, which affects electron affinity and reaction pathways .

Q. How can researchers resolve discrepancies in reported antimicrobial efficacies of this compound-metal complexes across studies?

- Methodology :

- Variable control : Standardize parameters such as microbial strain (ATCC vs. clinical isolates), metal ion concentration (e.g., Ag⁺ vs. Cu²⁺), and culture conditions (aerobic vs. anaerobic) .

- Statistical analysis : Use multivariate regression to isolate the effects of ligand-to-metal ratio and coordination geometry on activity .

- Comparative assays : Include positive controls (e.g., ampicillin) and negative controls (ligand-only) to normalize efficacy metrics .

Q. Data Contradiction and Analysis

Q. Why do some studies report this compound as a radiosensitizer in cancer therapy, while others highlight its mutagenic risks?

- Methodology :

- Contextual analysis : Differentiate between therapeutic (high-dose, localized irradiation) and mutagenic (low-dose, systemic exposure) scenarios. Radiosensitization relies on Br⁻ release during irradiation, enhancing DNA damage in cancer cells .

- Dose-response studies : Perform clonogenic assays to establish thresholds for mutagenicity vs. therapeutic efficacy .

- Repair pathway inhibition : Combine 5-BrU with inhibitors of base excision repair (BER) to amplify radiosensitization while minimizing off-target mutations .

Q. How should researchers address conflicting data on the tautomeric equilibrium of this compound in solution?

- Methodology :

- Solvent variation : Compare tautomer ratios in polar (water) vs. nonpolar (DMSO) solvents using ¹³C NMR or UV-Vis spectroscopy .

- Temperature-dependent studies : Analyze thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots to quantify equilibrium shifts .

Q. Experimental Design Frameworks

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQRFGHAALLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058758 | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-bromouracil is a white powder. (NTP, 1992), Solid; [Merck Index] White to off-white powder; [Acros Organics MSDS] | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 815 mg/L, temp not specified | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms from water | |

CAS No. |

51-20-7 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HK400G5UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

590 °F (NTP, 1992), 310 °C | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.